molecular formula C9H12Cl2N4 B1443254 [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride CAS No. 1215840-38-2

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

Cat. No. B1443254
M. Wt: 247.12 g/mol
InChI Key: CVHSJQMACCROAU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1,3-diazole is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

  • Cardiac Activity and Phosphodiesterase Inhibition : One study explored the inotropic activity of imidazo[1,2-a]pyridines, including compounds related to [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride. They found that certain derivatives, such as E-1020, were potent inhibitors of phosphodiesterase III and had significant positive inotropic effects, making them candidates for treating congestive heart failure (Yamanaka et al., 1991).

  • DNA Binding and Cytotoxicity : Another study synthesized Cu(II) complexes of tridentate ligands, including those similar to [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride. These complexes showed strong DNA binding capabilities and exhibited nuclease activity, suggesting potential applications in cytotoxicity studies (Kumar et al., 2012).

  • Catalytic Activity in Chemical Reactions : The compound was also used in the synthesis of palladium complexes, demonstrating its utility in catalyzing Suzuki–Miyaura coupling reactions. This indicates its potential role in facilitating chemical reactions (Rana et al., 2015).

  • Synthesis of Macrocyclic Ligands : Research on the synthesis of oxa-aza macrocyclic ligands, which incorporate the imidazo[1,2-a]pyridine moiety, has been conducted. These ligands have a variety of pendant arms offering diverse coordination possibilities, hinting at potential applications in coordination chemistry (Lodeiro et al., 2004).

  • Methodology Development in Organic Synthesis : A study focused on developing a new method for preparing (2-aminopyridin-4-yl)methanol, an important component in synthesizing compounds like [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride. This highlights its importance in facilitating advancements in organic synthesis methods (Lifshits et al., 2015).

Future Directions

There is a great importance of heterocyclic ring-containing drugs . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13;;/h1-5,7H,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHSJQMACCROAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

CAS RN

1215840-38-2
Record name 1-[6-(1H-imidazol-1-yl)pyridin-2-yl]methanamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 2
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 3
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 4
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 5
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 6
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

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